
3-(2-etoxi-2-oxoetilidén)azetidina-1-carboxilato de bencilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate is a chemical compound with the molecular formula C15H17NO4 and a molecular weight of 275.3 g/mol . This compound is known for its unique azetidine ring structure, which is a four-membered nitrogen-containing ring. It is often used as a building block in organic synthesis and has various applications in scientific research and industry.
Aplicaciones Científicas De Investigación
Benzyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate has several applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate typically involves the reaction of benzyl azetidine-1-carboxylate with ethyl oxalyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions.
Industrial Production Methods
Industrial production of Benzyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohols or amines .
Mecanismo De Acción
The mechanism of action of Benzyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The azetidine ring structure allows it to interact with enzymes and receptors, potentially inhibiting their activity or altering their function . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as DNA replication and protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: Similar in structure but with a tert-butyl group instead of a benzyl group.
Methyl 1-Boc-azetidine-3-carboxylate: Contains a Boc-protected azetidine ring.
2-tert-Butyl-5-methylphenol: Although not an azetidine derivative, it shares some structural similarities.
Uniqueness
Benzyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate is unique due to its specific benzyl and ethoxy substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound in organic synthesis and research .
Propiedades
IUPAC Name |
benzyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-2-19-14(17)8-13-9-16(10-13)15(18)20-11-12-6-4-3-5-7-12/h3-8H,2,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIIGYNJQGSHQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CN(C1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(benzo[d]isoxazol-3-yl)-N-((5-methylisoxazol-3-yl)methyl)acetamide](/img/structure/B2590678.png)
![2-({4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2590679.png)



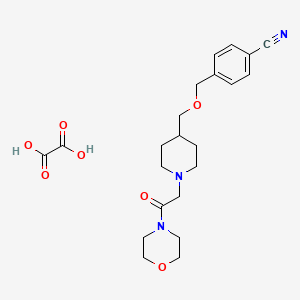

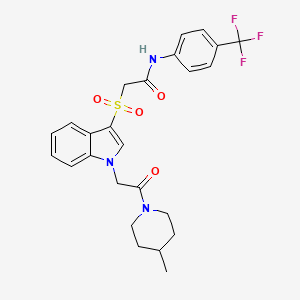
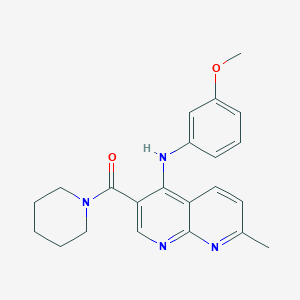
![3-(((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2590693.png)
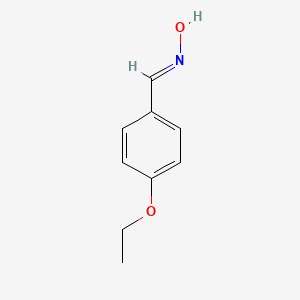
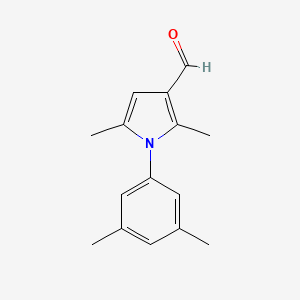
![1-[1-(1,3-benzodioxol-5-yl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B2590699.png)
![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2590700.png)
